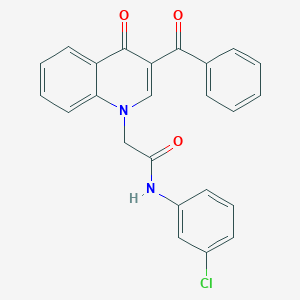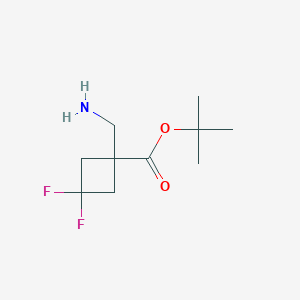![molecular formula C22H18N4O2 B2944232 2-(4-(1H-pyrrol-1-yl)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034504-60-2](/img/structure/B2944232.png)
2-(4-(1H-pyrrol-1-yl)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a novel inhibitor of GATA family proteins, targeting the DNA-binding activity of GATA3 and other members of the GATA family . It inhibits the interaction between GATA3 and SOX4, significantly suppressing Th2 cell differentiation, without impairing Th1 cell differentiation, and inhibiting the expression and production of Th2 cytokines .
Applications De Recherche Scientifique
Chemical Synthesis and Biological Activity
The chemical compound 2-(4-(1H-pyrrol-1-yl)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one, although not directly mentioned, falls within the broader category of pyrrolopyrimidine derivatives. These compounds have been extensively studied for their potential as antitumor agents and inhibitors of specific enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are critical for DNA synthesis and cell division. For instance, classical antifolates, including derivatives similar in structure to the compound , have shown excellent inhibition of human DHFR and significant antitumor activity (Gangjee et al., 2007; Gangjee et al., 2005). Such compounds have been synthesized through methods that enable the attachment of various substituents to the core pyrrolopyrimidine ring, potentially allowing for the creation of analogues including the specified chemical structure.
Synthesis Methods and Structural Analysis
The development of new synthesis methods for pyrrolopyrimidine derivatives involves innovative approaches like microwave irradiative cyclocondensation, which offers a practical path for creating multisubstituted pyrroles from easily available alkenes (Deohate and Palaspagar, 2020). These methods not only enhance the efficiency of synthesizing complex molecules but also contribute to the exploration of their biological activities. Furthermore, structural and spectroscopic characterization techniques, such as X-ray crystallography and density functional theory (DFT), are crucial for confirming the molecular geometry of these compounds, providing insight into their potential interactions with biological targets (Özdemir et al., 2015).
Potential Therapeutic Applications
Research on pyrrolopyrimidine derivatives encompasses the design and evaluation of compounds as dual inhibitors of TS and DHFR. These molecules are considered for their antitumor potential due to their ability to interfere with the folate pathway, essential for the proliferation of cancer cells. The synthesis of classical and nonclassical antifolates demonstrates the versatility of pyrrolopyrimidine compounds in targeting multiple enzymes simultaneously, a strategy that may enhance therapeutic efficacy while reducing the likelihood of resistance development (Gangjee et al., 2000).
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit enzymes such as aldose reductase and enoyl ACP reductase , which play crucial roles in various biochemical pathways.
Mode of Action
It’s known that similar compounds interact with their targets, often enzymes, by binding to their active sites and inhibiting their function .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, the inhibition of aldose reductase can impact the polyol pathway, which plays a role in diabetic complications . Similarly, the inhibition of enoyl ACP reductase can affect fatty acid synthesis .
Result of Action
The molecular and cellular effects of the compound’s action depend on its specific targets and the pathways it affects. For instance, inhibiting aldose reductase can prevent the accumulation of intracellular sorbitol, which is implicated in the development of diabetic complications . Similarly, inhibiting enoyl ACP reductase can disrupt the synthesis of fatty acids, affecting cellular functions that rely on these molecules .
Propriétés
IUPAC Name |
5-(4-pyrrol-1-ylbenzoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2/c27-21(16-6-8-17(9-7-16)24-11-3-4-12-24)25-14-10-19-18(15-25)22(28)26-13-2-1-5-20(26)23-19/h1-9,11-13H,10,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXQHAXWVRMVJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)C4=CC=C(C=C4)N5C=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2944151.png)

![2-Methyl-6-[(pyridin-4-yl)methoxy]pyridine](/img/structure/B2944153.png)

![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2944156.png)
![1-(4-Chloro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2944157.png)

![2-[4-(Trifluoromethyl)piperidin-1-yl]pyrazine](/img/structure/B2944159.png)
![Methyl 7-(methylthio)-4-thioxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazine-8-carboxylate](/img/structure/B2944164.png)

![Methyl pyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2944166.png)
![N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethanimidoyl)isonicotinohydrazide](/img/structure/B2944169.png)
